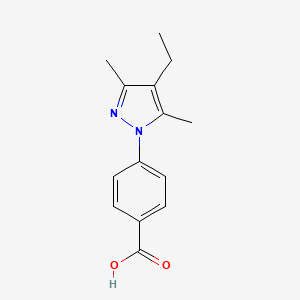

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Description

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a pyrazole-substituted benzoic acid derivative characterized by a pyrazole ring attached to a benzoic acid moiety via a nitrogen atom at the 1-position. The pyrazole ring is substituted with ethyl and methyl groups at the 4-, 3-, and 5-positions, respectively. Its carboxylic acid group enables hydrogen bonding and coordination chemistry, while the pyrazole ring contributes to aromatic interactions and steric effects.

Properties

IUPAC Name |

4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKRELXCJQVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl and methyl groups.

Coupling with benzoic acid: The pyrazole derivative is then coupled with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts with inorganic or organic bases. For example:

This reaction is critical for modifying solubility in pharmaceutical applications .

Key Data:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Neutralization | NaOH, KOH | Sodium/potassium carboxylate | Salt formation for solubility |

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines under standard conditions:

-

Esterification (e.g., with methanol/H):

-

Amide Formation (e.g., with thionyl chloride followed by amines):

These derivatives are intermediates in drug design .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature facilitates electrophilic substitution. Substituents direct reactivity:

-

Nitration : Occurs at the less hindered position (e.g., position 2 of pyrazole) using HNO/HSO.

-

Halogenation : Bromine or chlorine adds selectively depending on reaction conditions .

Example Reaction:

Coordination Chemistry

The pyrazole nitrogen can act as a ligand, forming complexes with transition metals (e.g., Zn, Cu). For instance:

Such complexes are studied for catalytic or biological activity .

Functional Group Interconversion

The ethyl and methyl groups on the pyrazole may undergo oxidation or reduction:

-

Oxidation : Ethyl groups could be oxidized to carboxylic acids under strong oxidizers (e.g., KMnO), though steric hindrance may limit reactivity.

-

Reduction : Pyrazole rings are generally stable to reduction, but hydrogenation of substituents is possible under high-pressure H .

Stability Under Thermal and pH Conditions

-

Thermal Decomposition : Boiling point is 407.7°C at 760 mmHg, indicating high thermal stability .

-

pH Sensitivity : Stable in acidic conditions but may decarboxylate under strong basic conditions at elevated temperatures .

Comparative Reactivity with Analogues

| Compound | Key Reaction Differences |

|---|---|

| 4-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid | Faster electrophilic substitution due to less steric hindrance |

| Pyrazole-free benzoic acid | Lacks coordination sites for metal binding |

Scientific Research Applications

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.

Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid

- Structure : A positional isomer where the pyrazole ring is attached to the benzoic acid at the 3-position instead of the 4-position.

- Molecular Formula : C₁₄H₁₆N₂O₂ (identical to the target compound).

- Key Differences :

- Implications : The meta-substitution likely reduces solubility compared to the para-substituted target compound, affecting bioavailability.

4-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)benzoic Acid

- Structure : Bromine replaces the ethyl group at the pyrazole 4-position.

- Molecular Formula : C₁₂H₁₁BrN₂O₂.

- Key Differences :

- Applications: Potential as a synthetic intermediate in organohalide chemistry.

Substituent Variations and Functional Group Modifications

Hydroxamic Acid Derivative (21h)

- Structure: 4-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid.

- Key Modifications :

- Biological Relevance : Hydroxamic acids are potent inhibitors of metalloenzymes (e.g., histone deacetylases).

Ethyl Ester Derivatives (I-6230, I-6232, I-6273, etc.)

- Structure : Ethyl esters of benzoic acid with pyridazine or isoxazole substituents.

- Key Differences :

- Applications : Prodrug design or enhanced pharmacokinetics for drug candidates.

Boron-Containing Analog (4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic Acid)

- Structure : Incorporates a dioxaborolane group at the pyrazole 4-position.

- Molecular Formula : C₁₇H₂₁BN₂O₄.

- Key Features :

- Applications : Intermediate in boron-based drug development or polymer chemistry.

Table 1: Comparative Data

Biological Activity

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

The compound is characterized by the chemical formula and a molecular weight of 244.29 g/mol. It features a pyrazole ring substituted with ethyl and methyl groups, which contribute to its biological properties. The synthesis of this compound typically involves standard organic reactions such as condensation reactions with appropriate reagents to yield the desired pyrazole derivatives .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that similar compounds could inhibit microtubule assembly, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) at concentrations as low as 1 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Concentration (µM) | Effect on Cell Viability |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced apoptosis |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33x) |

| 10c | HepG2 (Liver Cancer) | 2.5 | Inhibited proliferation |

These findings suggest that the pyrazole moiety can be a promising scaffold for developing new anticancer agents.

Antibacterial Activity

In addition to anticancer effects, this compound has shown potential antibacterial properties. A study on related pyrazole derivatives found minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against various bacterial strains, indicating strong bactericidal activity .

Table 2: Antibacterial Activity of Related Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Mode of Action |

|---|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 1 | DNA gyrase inhibitor |

| Pyrazole Derivative B | Pseudomonas aeruginosa | 2 | Topoisomerase IV inhibitor |

| Pyrazole Derivative C | Escherichia coli | 0.5 | Membrane permeability disruption |

This highlights the versatility of pyrazole derivatives in combating antibiotic-resistant bacteria.

Case Studies

- Study on Anticancer Effects : A recent investigation into the effects of various pyrazole derivatives on breast cancer cells revealed that compounds with a similar structure to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Antibacterial Efficacy : In vivo studies demonstrated that certain pyrazole derivatives could rescue C. elegans from bacterial infections, showcasing their potential as novel antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.